4-Chloro-N-hydroxy-2-methylbenzamidine
Overview
Description
4-Chloro-N-hydroxy-2-methylbenzamidine is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of benzamidine, characterized by the presence of a chlorine atom at the fourth position, a hydroxy group at the nitrogen atom, and a methyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-2-methylbenzamidine typically involves the condensation of 4-chloro-2-methylbenzoic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amidine structure. The general reaction scheme is as follows:
Starting Materials: 4-chloro-2-methylbenzoic acid and hydroxylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 4-chloro-2-methylbenzoic acid is dissolved in a suitable solvent, such as ethanol, and hydroxylamine is added. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: The product is isolated by cooling the reaction mixture, filtering, and recrystallizing from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hydroxy-2-methylbenzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamidines with various functional groups.
Scientific Research Applications
4-Chloro-N-hydroxy-2-methylbenzamidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydroxy-2-methylbenzamidine involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the amidine group can interact with catalytic residues, inhibiting enzyme activity. This compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzamide: Lacks the hydroxy group, resulting in different reactivity and biological activity.
2-Methylbenzamidine: Lacks both the chlorine and hydroxy groups, leading to distinct chemical properties.
4-Chloro-N-hydroxybenzamidine: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
4-Chloro-N-hydroxy-2-methylbenzamidine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the chlorine atom enhances its electrophilicity, while the hydroxy group allows for hydrogen bonding interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUULJCHNKBALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408890 | |
Record name | 4-Chloro-N-hydroxy-2-methylbenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721450-66-4 | |
Record name | 4-Chloro-N-hydroxy-2-methylbenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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